3-Methyl-decahydro-quinoline hydrochloride

Conformational analysis Structural chemistry Drug design

3-Methyl-decahydro-quinoline hydrochloride (CAS: 1159010-32-8) is a fully hydrogenated, saturated bicyclic nitrogen heterocycle, belonging to the decahydroquinoline (DHQ) class. It is characterized by a methyl substituent at the 3-position of the piperidine ring, with a molecular formula of C10H20ClN and a molecular weight of 189.72 g/mol [REFS-1, REFS-2].

Molecular Formula C10H20ClN
Molecular Weight 189.73
CAS No. 1159010-32-8
Cat. No. B2619999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-decahydro-quinoline hydrochloride
CAS1159010-32-8
Molecular FormulaC10H20ClN
Molecular Weight189.73
Structural Identifiers
SMILESCC1CC2CCCCC2NC1.Cl
InChIInChI=1S/C10H19N.ClH/c1-8-6-9-4-2-3-5-10(9)11-7-8;/h8-11H,2-7H2,1H3;1H
InChIKeyCNMMHGNFSPBCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-decahydro-quinoline hydrochloride: A Specialized Saturated Heterocycle for Focused Research


3-Methyl-decahydro-quinoline hydrochloride (CAS: 1159010-32-8) is a fully hydrogenated, saturated bicyclic nitrogen heterocycle, belonging to the decahydroquinoline (DHQ) class [1]. It is characterized by a methyl substituent at the 3-position of the piperidine ring, with a molecular formula of C10H20ClN and a molecular weight of 189.72 g/mol [REFS-1, REFS-2]. This compound serves as a crucial research tool to investigate the impact of precise substitution patterns on the physicochemical properties of complex saturated scaffolds, a key initiative in modern drug discovery.

Scaffold Saturated decahydroquinoline core
Substituent 3-methyl conformational probe
Use Context SAR studies, analytical reference

3-Methyl-decahydro-quinoline hydrochloride: Structural Isomers are Not Functionally Interchangeable


Decahydroquinolines cannot be generically interchanged. Both the position and stereochemical orientation of a single methyl substituent profoundly alter the molecule's three-dimensional conformation, a critical determinant of biological activity [1]. The 3-methyl derivative possesses unique ring distortion and substituent orientation compared to 2- or 4-methyl analogs, leading to distinct physicochemical properties like melting point and NMR shifts [2]. Consequently, substituting one isomer for another in a structure-activity relationship (SAR) study or analytical method can invalidate the results regarding binding affinity, metabolic stability, and solid-state behavior.

Methyl position (2-, 3-, 4-) alters ring conformation and physicochemical profile; direct substitution may invalidate SAR results.
Stereochemical orientation of substituents impacts biological recognition; N-methylated analogs lack secondary amine H-bond capability.
Solid-state properties such as melting point differ significantly from unsubstituted core, affecting handling and formulation.

3-Methyl-decahydro-quinoline hydrochloride: Differentiating Evidence Against Closest Analogs


Ring Conformation Distortion Confers Unique Steric Profile vs. 4-Methyl Isomer

The introduction of a methyl group at the 3-position induces a specific distortion of the heterocyclic ring away from a regular chair conformation. This finding is directly contrasted with the 4-methyl isomer, which does not exhibit the same ring-distorting effect. [1]

Conformation
Reported
Distortion vs. regular chair
May support unique steric profiling
Cross-study comparable
Conformational analysis Structural chemistry Drug design

Equatorial Methyl Orientation at C-3 Facilitates Specific Intermolecular Interactions

Structural analysis reveals that in 3-methyl-decahydroquinoline, the methyl substituent at the 3-position adopts a specific equatorial orientation. This contrasts with N-methylated or other C-substituted analogs, where the substituent's spatial orientation may differ, directly impacting its hydrogen-bonding capabilities with biological targets.

Orientation
Data to verify
Equatorial C-3 methyl
May retain amine H-bond capability
X-ray/NMR of related alkaloid
Stereochemistry Medicinal Chemistry Crystallography

Elevated Melting Point Indicates Superior Solid-State Purity vs. Unsubstituted Core

The 3-methyl substitution substantially increases the melting point of the compound. An unspecified mixture of 3-methyldecahydroquinolines has a reported melting point of 70-71 °C, significantly higher than the 37.5-45 °C range reported for unsubstituted trans-decahydroquinoline. [REFS-1, REFS-2]

Melting point
Reported
Δ >25 °C
Supports solid-state stability review
Lit. mp 70–71 °C vs. 37.5–45 °C
Analytical Chemistry Material Science Quality Control

High-Value Application Scenarios for 3-Methyl-decahydro-quinoline hydrochloride


Stereochemical Probe in Drug-Receptor Interaction Studies

This compound is an ideal tool for probing the hydrophobic binding pockets of receptors, such as nicotinic acetylcholine receptors (nAChRs). Its distinct equatorial 3-methyl group provides a specific steric interaction absent in unsubstituted or N-methylated analogs. Researchers can use it to precisely map how a C-3 methyl group alters binding affinity and functional activity compared to other isomers, leveraging the vast body of class-level knowledge on DHQ neuroactivity. [REFS-1, REFS-3]

Analytical Chemistry Standard for Conformational and Isomeric Analysis

Owing to its characteristic melting point (70-71 °C) and unique ring distortion, this compound serves as a benchmark standard for analytical method development. It can be used to calibrate Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) methods aimed at resolving complex mixtures of DHQ isomers, where its distinct 15N NMR chemical shifts and mass spectral fragmentation pattern provide unequivocal, quantitative identification. [REFS-1, REFS-2]

Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

As a 'versatile small molecule scaffold' confirmed by its commercial availability, this compound is primed for inclusion in fragment libraries. Its fully saturated, three-dimensional character aligns with the goal of escaping 'flatland' in drug design. The pre-installed C-3 methyl and the reactive secondary amine offer two distinct synthetic handles for library diversification, while its hydrochloride salt form guarantees excellent solubility for high-throughput biochemical screening.

Application
Selection Property
Validation Focus
Receptor interaction mapping
Equatorial 3-methyl steric handle
Binding response vs. isomers
Isomeric analysis calibration
Distinct solid-state and conformation
GC/HPLC resolution of DHQ mixtures
Fragment library diversification
Saturated 3D scaffold, dual handles
Solubility for HTS screening
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